molecular formula C7H11BrN2S B13200082 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole

4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole

Cat. No.: B13200082
M. Wt: 235.15 g/mol
InChI Key: UJFBORHLVFKZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo-substituted dimethylpropyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the preparation of 3-bromo-2,2-dimethyl-1-propanol. This intermediate can be synthesized by reacting sodium bromide with 2,2-dimethyl-1-propanol under specific conditions . The next step involves the cyclization of this intermediate with thiosemicarbazide in the presence of a suitable catalyst to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted thiadiazoles, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is a chemical compound featuring a thiadiazole ring and a bromo-substituted alkyl chain. The thiadiazole part is a five-membered heterocyclic structure that has two nitrogen atoms and one sulfur atom, giving it different chemical reactivities and possible biological activities. The 3-bromo-2,2-dimethylpropyl group can affect how it interacts with biological targets because it makes it more lipophilic.

Potential Applications

  • Pharmaceuticals Thiadiazole derivatives have shown diverse pharmacological effects. They exhibit anticancer, anti-inflammatory, anti-diabetic, antimicrobial, antifungal, antibacterial, antiviral, and anti-tuberculosis activities . Because of these properties, this compound could be explored further for therapeutic applications. Its biological activities make it a candidate for drug development targeting infections or cancer.
  • Agrochemicals This compound can also be used in agricultural chemicals.

Biological Interactions

This compound can form hydrogen bonds and engage in π-π stacking interactions with target proteins. This suggests it may inhibit enzymatic activity or alter receptor functions. Research into these interactions could provide insights into optimizing its pharmacological profile.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameUnique Features
This compoundBromo substituent enhances lipophilicity
5-Chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amineChlorine substituent affects reactivity
N,N-DimethylthiadiazoleContains dimethyl groups enhancing solubility
ThiadiazolylureasExhibits urea functionality for increased biological activity

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the bromo-substituted dimethylpropyl group with the thiadiazole ring makes it a versatile compound for various applications in scientific research.

Biological Activity

4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole is a derivative of the thiadiazole class, known for its diverse biological activities. Thiadiazoles have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring system substituted with a bromoalkyl group. This structural configuration is crucial for its biological activity, as modifications to the thiadiazole core can significantly influence pharmacological properties.

Biological Activities

Research indicates that derivatives of 1,2,3-thiadiazole exhibit various pharmacological effects:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising results against a range of pathogens. For instance, compounds with similar structures demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .
  • Anticancer Properties : Studies have highlighted the potential of thiadiazole derivatives in cancer treatment. For example, certain derivatives have been found to inhibit cell proliferation in various cancer cell lines, suggesting their role as anticancer agents .
  • Anticonvulsant Effects : The anticonvulsant activity of thiadiazole compounds has been documented extensively. Modifications to the thiadiazole ring can enhance efficacy while reducing toxicity. This makes them candidates for further development as anticonvulsant medications .
  • Anti-inflammatory and Antioxidant Activities : Thiadiazoles also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, their antioxidant capabilities help mitigate oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

  • Antimicrobial Study : A study evaluated various thiadiazole compounds against pathogenic bacteria and fungi. The results indicated that modifications at the 2 or 4 positions on the thiadiazole ring significantly enhanced antibacterial activity .
    CompoundActivity Against S. aureusActivity Against C. albicans
    4aModerateGood
    4bGoodModerate
    4cExcellentExcellent
  • Anticancer Research : A derivative with a similar structure was tested for its ability to inhibit growth in breast cancer cell lines (MCF-7). The compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
  • Pharmacological Evaluation : In a pharmacokinetic study, a related thiadiazole derivative demonstrated favorable absorption and distribution characteristics in vivo, supporting its further investigation as a therapeutic agent .

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

4-(3-bromo-2,2-dimethylpropyl)thiadiazole

InChI

InChI=1S/C7H11BrN2S/c1-7(2,5-8)3-6-4-11-10-9-6/h4H,3,5H2,1-2H3

InChI Key

UJFBORHLVFKZFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSN=N1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.